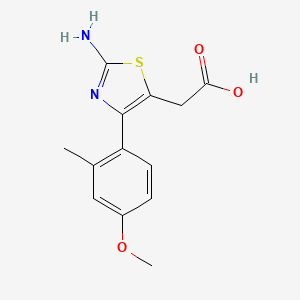
2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyrrolidin-2-yl)-4-(Trifluormethyl)pyrimidin ist eine heterocyclische Verbindung, die einen Pyrimidinring aufweist, der an der 2-Position mit einer Pyrrolidin-Gruppe und an der 4-Position mit einer Trifluormethyl-Gruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(Pyrrolidin-2-yl)-4-(Trifluormethyl)pyrimidin beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter spezifischen Bedingungen. Ein übliches Verfahren beinhaltet die Reaktion eines Pyrrolidinderivats mit einem trifluormethylsubstituierten Pyrimidin-Vorläufer. Die Reaktionsbedingungen umfassen häufig die Verwendung einer Base wie Kaliumcarbonat und eines Lösungsmittels wie Dimethylformamid (DMF) bei erhöhten Temperaturen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute des Prozesses verbessern. Darüber hinaus kann die Reinigung des Endprodukts Techniken wie Umkristallisation oder Chromatographie umfassen, um eine hohe Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(Pyrrolidin-2-yl)-4-(Trifluormethyl)pyrimidin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Mitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können am Pyrimidinring auftreten, insbesondere an Positionen neben der Trifluormethyl-Gruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in Essigsäure oder Kaliumpermanganat in Wasser.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumhydrid in DMF oder Kaliumcarbonat in Acetonitril.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Pyrimidin-N-Oxiden.
Reduktion: Bildung von reduzierten Pyrimidinderivaten.
Substitution: Bildung von substituierten Pyrimidinderivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
2-(Pyrrolidin-2-yl)-4-(Trifluormethyl)pyrimidin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Untersucht für sein Potenzial als bioaktives Molekül mit antimikrobiellen oder krebshemmenden Eigenschaften.
Medizin: Als potenzieller pharmazeutischer Zwischenprodukt für die Entwicklung neuer Medikamente untersucht.
Industrie: Wird bei der Entwicklung von fortgeschrittenen Materialien mit spezifischen Eigenschaften eingesetzt, wie z. B. hoher thermischer Stabilität oder einzigartigen elektronischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 2-(Pyrrolidin-2-yl)-4-(Trifluormethyl)pyrimidin hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit biologischen Zielen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Trifluormethyl-Gruppe kann die Lipophilie und den Metabolismus der Verbindung verbessern, während der Pyrrolidin-Rest die Bindungsaffinität zum Ziel verbessern kann.
Wirkmechanismus
The mechanism of action of 2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrrolidine moiety can improve binding affinity to the target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(Pyrrolidin-2-yl)pyrimidin: Fehlt die Trifluormethyl-Gruppe, was zu unterschiedlichen chemischen Eigenschaften führt.
4-(Trifluormethyl)pyrimidin: Fehlt die Pyrrolidin-Gruppe, was sich auf seine biologische Aktivität und Reaktivität auswirkt.
2-(Pyrrolidin-2-yl)-5-(Trifluormethyl)pyrimidin: Ähnliche Struktur, jedoch mit der Trifluormethyl-Gruppe an einer anderen Position, was zu Variationen in Reaktivität und Anwendungen führt.
Einzigartigkeit
2-(Pyrrolidin-2-yl)-4-(Trifluormethyl)pyrimidin ist einzigartig aufgrund der Kombination der Pyrrolidin- und Trifluormethyl-Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Kombination kann die Stabilität, Lipophilie und das Potenzial der Verbindung für die Interaktion mit biologischen Zielen verbessern, was es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen macht.
Eigenschaften
Molekularformel |
C9H10F3N3 |
|---|---|
Molekulargewicht |
217.19 g/mol |
IUPAC-Name |
2-pyrrolidin-2-yl-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C9H10F3N3/c10-9(11,12)7-3-5-14-8(15-7)6-2-1-4-13-6/h3,5-6,13H,1-2,4H2 |
InChI-Schlüssel |
UYXOJZURHVPGSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)C2=NC=CC(=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11804353.png)
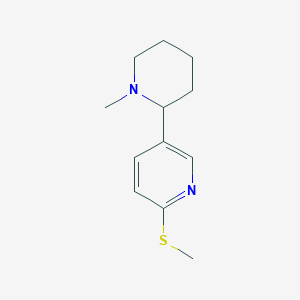
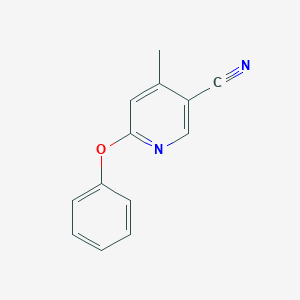
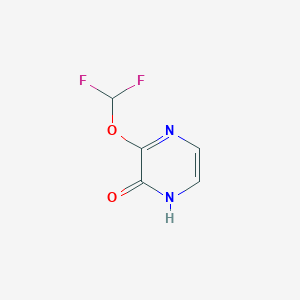
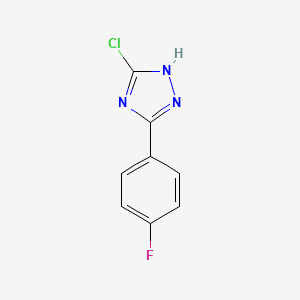

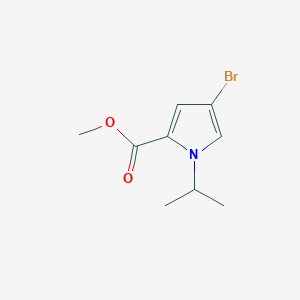

![3-Ethyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B11804422.png)

